(4'-Cyano-[1,1'-biphenyl]-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid is an organic compound with the molecular formula C13H10BNO2 It is a boronic acid derivative, characterized by the presence of a cyano group (-CN) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst used .
Chemical Reactions Analysis
Types of Reactions
(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene, ethanol, or water. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce phenols or quinones .
Scientific Research Applications
(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of (4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group acts as a nucleophile, participating in reactions such as the Suzuki-Miyaura cross-coupling. The cyano group can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylboronic acid: Similar in structure but lacks the biphenyl moiety.
4-Biphenylboronic acid: Similar in structure but lacks the cyano group.
Phenylboronic acid: A simpler structure with only a phenyl ring and boronic acid group.
Uniqueness
(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid is unique due to the presence of both the cyano group and the biphenyl structure. This combination enhances its reactivity and makes it a versatile building block in organic synthesis. The cyano group can also provide additional functionality, allowing for further modifications and applications .
Properties
IUPAC Name |
[3-(4-cyanophenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFPDSQYHXWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.